2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate
CAS No.:
Cat. No.: VC13666938
Molecular Formula: C7H10F3NO3S
Molecular Weight: 245.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F3NO3S |
|---|---|
| Molecular Weight | 245.22 g/mol |
| IUPAC Name | 2λ4-thia-6-azaspiro[3.3]heptane 2-oxide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H9NOS.C2HF3O2/c7-8-3-5(4-8)1-6-2-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) |
| Standard InChI Key | HXHZTFFWDKTSAV-UHFFFAOYSA-N |
| SMILES | C1C2(CN1)CS(=O)C2.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C2(CN1)CS(=O)C2.C(=O)(C(F)(F)F)O |
Introduction
2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate is a heterocyclic compound with a unique spirocyclic structure, incorporating sulfur and nitrogen atoms within its molecular framework. This compound belongs to the azaspiro family, which is recognized for its structural rigidity and potential applications in medicinal chemistry, particularly as bioactive agents .
Synthesis
The synthesis of 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate typically involves multi-step organic reactions that incorporate sulfur and nitrogen into the spirocyclic core. The synthetic routes often include:
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Cyclization of precursors containing sulfur and nitrogen atoms.
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Addition of trifluoroacetic acid derivatives to stabilize the final product.
These processes require advanced techniques such as controlled heating, solvent selection, and purification methods like recrystallization or chromatography to achieve high purity .
Applications
This compound has notable potential in scientific research due to its structural features:
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Medicinal Chemistry: The rigid spirocyclic structure makes it an attractive scaffold for drug development, particularly in targeting enzymes or receptors that interact with heterocyclic compounds.
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Biological Activity: Preliminary studies suggest that compounds in this class may exhibit bioactive properties, including antibacterial or anticancer potential, although specific data for this compound remains limited.
Mechanism of Action
The mechanism of action for compounds like 2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate often involves interactions with biological targets such as enzymes or receptors due to its heteroatoms (sulfur and nitrogen). These interactions may influence binding affinities or catalytic activities, which are critical in therapeutic applications.
Quantitative Data
While specific IC50 values or binding affinities for this compound have not been reported extensively, related azaspiro compounds have demonstrated measurable activity in biochemical assays against various targets.
Safety and Handling
As a chemical reagent:
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It should be stored under controlled conditions to prevent degradation.
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Proper safety protocols must be followed due to the presence of reactive functional groups.
| Parameter | Details |
|---|---|
| Storage Conditions | Cool, dry place; avoid moisture |
| Hazard Classification | Handle with gloves and goggles |
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